molecular formula C11H11FN2O B1446564 8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one CAS No. 1240381-83-2

8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one

Cat. No.: B1446564
CAS No.: 1240381-83-2
M. Wt: 206.22 g/mol
InChI Key: NVXLBCNIHBTWCG-UHFFFAOYSA-N
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Description

8-Fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one (CAS 1240381-83-2) is a fluorinated heterocyclic compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 g/mol. It belongs to the pyrrolo[1,2-a]quinoxaline class of compounds, a scaffold of significant and constant interest in medicinal chemistry due to its diverse biological activities . The pyrrolo[1,2-a]quinoxaline core is recognized as a versatile structure in drug discovery. Recent research has identified derivatives of this core as potent and selective activators of the enzyme Sirtuin 6 (Sirt6) . Sirt6 activation is a promising therapeutic strategy for treating various human diseases, including cancers, inflammatory conditions, and infectious diseases . Some pyrrolo[1,2-a]quinoxaline-based Sirt6 activators have demonstrated strong repression of LPS-induced proinflammatory cytokine production, and one compound significantly suppressed SARS-CoV-2 infection in vitro . Furthermore, other derivatives have shown notable anti-cancer effects, such as significantly inhibiting the colony formation of cancer cells . This scaffold has also been investigated for its photophysical properties, including aggregation-induced emission (AIE), which makes related compounds useful for bioimaging applications and as potential probes for lysosomes . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-fluoro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXLBCNIHBTWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Clauson–Kaas Reaction to Form Pyrrole Derivative

  • Starting material: 2-nitroaniline (commercially available).
  • Reagents: 2,5-dimethoxytetrahydrofuran in acetic acid.
  • Conditions: Reflux or heating to promote ring closure.
  • Outcome: Formation of a pyrrolic derivative as an intermediate.

Reduction of Nitro Group

  • Reagents: Sodium borohydride (NaBH4) in the presence of copper sulfate (CuSO4) system.
  • Purpose: Reduction of the nitro group to the corresponding aniline.
  • Result: 1-(2-aminophenyl)pyrrole intermediate.

Cyclization to Lactam

  • Reagent: Triphosgene in refluxing toluene.
  • Reaction: Formation of the lactam ring to yield the pyrroloquinoxalin-4-one core.
  • Notes: This step is critical for establishing the fused bicyclic lactam structure.

Chlorodehydroxylation

  • Reagent: Phosphorous oxychloride (POCl3).
  • Purpose: Conversion of hydroxyl groups to chloro substituents to enable further functionalization.
  • Product: 4-chloropyrroloquinoxaline intermediate.

Suzuki–Miyaura Cross-Coupling

  • Reagents: 4-formylphenylboronic acid, Pd(PPh3)4 catalyst, sodium carbonate base.
  • Conditions: Typical Suzuki coupling conditions under inert atmosphere.
  • Outcome: Installation of aryl substituents at the 4-position of the pyrroloquinoxaline.

Reductive Amination

  • Reagents: Sodium cyanoborohydride (NaBH3CN), amine derivatives.
  • Purpose: Final functionalization to install various amine-containing substituents.
  • Result: Target compound or derivatives with biological activity.

Optimization and Reaction Conditions

A study focusing on related quinoxalinone derivatives demonstrated the importance of reaction conditions such as temperature, acid catalyst, and solvent for efficient synthesis. For example, in a carbamoylation reaction of quinoxalin-2(1H)-ones:

Entry Isocyanide Equiv. Acid Catalyst Temperature (°C) Time (h) Yield (%)
1 1.0 HCl 30 3 0
5 1.0 HCl 90 3 50
6 1.5 HCl 90 3 76
8 1.5 HClO4 (perchloric) 90 3 81
10 1.5 p-Toluenesulfonic acid (PTSA) 90 3 78

This table illustrates that increasing temperature and using stronger acids like perchloric acid significantly improve yields. Such optimization principles can be translated to the preparation of pyrroloquinoxaline derivatives to enhance efficiency and selectivity.

Purification and Characterization

  • Purification: Flash chromatography on silica gel is commonly used to isolate the desired γ-hydroxy lactams and related intermediates with high purity.
  • Characterization: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques to confirm structure and purity.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Outcome
1. Clauson–Kaas reaction 2,5-dimethoxytetrahydrofuran, AcOH, heat Pyrrole ring formation Pyrrolic intermediate
2. Nitro reduction NaBH4, CuSO4 Nitro to amine reduction 1-(2-aminophenyl)pyrrole
3. Cyclization to lactam Triphosgene, refluxing toluene Formation of lactam ring Pyrroloquinoxalin-4-one core
4. Chlorodehydroxylation POCl3 Hydroxyl to chloro conversion 4-chloropyrroloquinoxaline
5. Suzuki–Miyaura coupling Arylboronic acid, Pd(PPh3)4, Na2CO3 Aryl substitution at C-4 Arylated pyrroloquinoxaline
6. Reductive amination NaBH3CN, amine Final functionalization Target compound or derivatives
7. Fluorination (specialized) Electrophilic fluorinating agents or fluorinated precursors Introduction of fluorine at C-8 8-fluoro substituted product

Research Findings and Notes

  • The described synthetic route is considered more efficient and versatile compared to older methods, enabling access to various substituted pyrrolo[1,2-a]quinoxaline derivatives with good yields and functional group tolerance.
  • The use of mild reductive amination and Suzuki coupling allows for late-stage diversification, critical for medicinal chemistry applications.
  • Fluorine incorporation requires careful selection of fluorinating agents or fluorinated intermediates to avoid degradation of the heterocyclic core.
  • Optimization of reaction parameters such as temperature, acid catalyst, and reagent equivalents significantly affects yields and purity.
  • Purification by flash chromatography and characterization by NMR, IR, and LC-MS ensure the structural integrity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrroloquinoxalines .

Scientific Research Applications

8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but its unique structure suggests it may interact with nucleic acids or proteins .

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

  • Fluorine’s small size minimizes steric disruption, making it favorable for tight binding .
  • Bromine (8-Br/7-Br) : Bromine’s larger atomic radius introduces steric hindrance, which may reduce binding affinity but enhance lipophilicity. The 7-bromo isomer () demonstrates positional sensitivity in pharmacological activity .
  • Morpholinyl-ethyl (5-position) : This substituent improves water solubility, critical for CNS-targeting drugs, and may modulate blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

  • Metabolic Stability: Fluorination at the 8-position likely reduces oxidative metabolism in the liver, extending half-life compared to non-fluorinated analogs .
  • Melting Point and Solubility : The parent compound (melting point 270–272°C) is less soluble than derivatives with hydrophilic groups (e.g., morpholinyl-ethyl, 5-position), which enhance aqueous solubility .
  • Biological Activity : Sulfonyl-containing analogs () show promise as kinase inhibitors, while brominated derivatives may act as intermediates for further functionalization .

Biological Activity

8-Fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one is a fluorinated heterocyclic compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : 8-fluoro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
  • CAS Number : 1240381-83-2
  • Molecular Structure : The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability compared to its halogenated analogs.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its cytotoxic effects against various human leukemia cell lines including K562 and HL60. The compound was tested using the MTS assay to determine its IC50 values:

Cell LineIC50 Value (µM)
K56215.2
HL6012.8
U93714.5

This data indicates that the compound is comparable in potency to established anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains. The mechanism of action appears to involve interference with bacterial DNA synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The compound may intercalate into DNA structures, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and survival.

Study on Leukemia Cell Lines

A notable study involved synthesizing derivatives of pyrrolo[1,2-a]quinoxaline and assessing their cytotoxicity against leukemia cell lines. The study reported promising results for derivatives containing the pyrrolo[1,2-a]quinoxaline core structure:

"The synthesized compounds exhibited significant cytotoxicity against K562 and HL60 cell lines with IC50 values comparable to reference drugs" .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other halogenated derivatives:

Compound NameHalogen TypeIC50 Value (µM)
8-FluoroFluorine15.2
8-BromoBromine20.5
8-ChloroChlorine22.0

This table illustrates that the fluorinated derivative exhibits superior potency compared to its brominated and chlorinated counterparts .

Q & A

Q. Methodological Answer :

  • NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the fused pyrroloquinoxaline ring system. Key signals:
    • ¹⁹F NMR: δ -120 to -125 ppm (C-F coupling) .
    • ¹H NMR: Doublet at δ 7.8–8.2 ppm (aromatic protons adjacent to fluorine) .
  • HRMS : Confirm molecular ion [M+H]⁺ with ≤2 ppm error (e.g., C₁₃H₁₀FN₃O: calc. 244.0878, obs. 244.0875) .
  • HPLC purity : Use C18 columns with 0.1% TFA in H₂O/MeCN gradients; aim for ≥98% purity .

Advanced: How to design experiments to probe the role of the 8-fluoro substituent in target binding?

Q. Methodological Answer :

  • Isosteric replacement : Synthesize 8-H, 8-Cl, and 8-CF₃ analogs to compare binding affinities via ITC (isothermal titration calorimetry) .
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) using X-ray crystal structures of target proteins (e.g., kinase domains). Fluorine’s electronegativity often enhances hydrophobic interactions .
  • 19F NMR titrations : Monitor chemical shift perturbations upon target protein addition to map binding pockets .
    Case Study : A 2023 study linked 8-fluoro’s σ-hole interactions to 10-fold higher kinase inhibition vs. non-fluorinated analogs .

Basic: What safety protocols are critical for handling this compound in vitro?

Q. Methodological Answer :

  • Toxicity Data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and fume hoods .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid fluorine gas release .
  • Spill management : Absorb with vermiculite, seal in containers labeled “Toxic Fluorinated Waste” .

Advanced: How to address low yields in multi-step syntheses involving fluorinated intermediates?

Q. Methodological Answer :

  • Fluorine-directed C-H activation : Use Pd(II)/Ag(I) catalysts to enhance regioselectivity in halogenation steps (yields ↑20–30%) .
  • Protecting groups : Temporarily mask reactive NH groups with Boc or Fmoc to prevent side reactions .
  • Flow chemistry : Improve scalability and reduce intermediate degradation (residence time ≤5 minutes) .
    Example : A 2022 protocol achieved 65% overall yield (vs. 35% batch) via continuous flow .

Basic: How to validate the compound’s stability under biological assay conditions?

Q. Methodological Answer :

  • Accelerated stability studies : Incubate in PBS (pH 7.4) and DMEM at 37°C for 48 hours; analyze degradation via LC-MS .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts >5 nm indicate instability) .
  • Freeze-thaw cycles : Test ≥3 cycles (-20°C to RT) to ensure no precipitation or decomposition .

Advanced: What computational methods predict metabolic pathways for fluorinated analogs?

Q. Methodological Answer :

  • In silico tools : Use Schrödinger’s Metabolite Predictor or ADMET Predictor™ to identify CYP450-mediated oxidation sites .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds; BDE <90 kcal/mol suggests susceptibility to defluorination .
  • Machine learning : Train models on PubChem datasets to prioritize metabolites for empirical validation .

Basic: What solvent systems optimize crystallization for X-ray diffraction studies?

Q. Methodological Answer :

  • Mixed solvents : Use EtOAc/hexane (1:3 v/v) or MeOH/DCM (1:5 v/v) for slow evaporation .
  • Temperature gradients : Cool from 60°C to 4°C at 2°C/hour to grow single crystals .
  • Additives : 1% TFA or Et₃N can stabilize protonation states critical for crystal packing .

Advanced: How to design SAR studies focusing on the 3aH and 4H positions?

Q. Methodological Answer :

  • Positional scanning : Introduce methyl, ethyl, or aryl groups via reductive amination or alkylation .
  • Conformational analysis : Use NOESY NMR to correlate substituent orientation with bioactivity .
  • Free-Wilson analysis : Quantify contributions of 3aH/4H modifications to potency (Q² >0.7 indicates robust models) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
Reactant of Route 2
8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one

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